molecular formula C7H9Cl2NO B1612996 5-Amino-4-chloro-2-methylphenol hydrochloride CAS No. 110102-85-7

5-Amino-4-chloro-2-methylphenol hydrochloride

Cat. No. B1612996
M. Wt: 194.06 g/mol
InChI Key: KPBXDJZVHWRFLV-UHFFFAOYSA-N
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Description

5-Amino-4-chloro-2-methylphenol hydrochloride, also known as 5-AMINO-4-CHLORO-O-CRESOL HCL, is a chemical compound with the molecular formula C7H9Cl2NO . It is functionally related to an o-cresol .


Synthesis Analysis

The synthesis of similar compounds, such as 5-Chloro-2-methylphenol, has been reported from 5-chloro-2-methylaniline . The reaction of 5-amino-2-methylphenol with p-benzoquinone di-imine has also been studied .


Molecular Structure Analysis

The molecular structure of 5-Amino-4-chloro-2-methylphenol hydrochloride consists of 7 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom . The InChI code for this compound is 1S/C7H8ClNO.ClH/c1-4-2-5(8)6(9)3-7(4)10;/h2-3,10H,9H2,1H3;1H .


Physical And Chemical Properties Analysis

The molecular weight of 5-Amino-4-chloro-2-methylphenol hydrochloride is 194.06 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound is solid at room temperature .

Scientific Research Applications

Antioxidant and Pharmacological Effects

Chlorogenic acid, a phenolic compound, has garnered attention for its wide range of biological and pharmacological effects. It demonstrates significant antioxidant activity, along with antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory properties. These characteristics suggest that structurally similar compounds, such as 5-Amino-4-chloro-2-methylphenol hydrochloride, may also possess similar bioactive properties, making them of interest for therapeutic applications and as natural food additives (Naveed et al., 2018).

Antimicrobial and Antidiabetic Activities

Synthetic derivatives of aminophenols, closely related to 5-Amino-4-chloro-2-methylphenol hydrochloride, have been explored for their antimicrobial and antidiabetic properties. For instance, compounds synthesized from 4-aminophenol derivatives exhibited broad-spectrum antimicrobial activities against various bacterial and fungal strains, as well as significant inhibition of amylase and glucosidase, suggesting potential in treating infections and diabetes (Rafique et al., 2022).

Antiproliferative and DNA Interaction Studies

The reaction between lawsone and aminophenol derivatives, including 4-chloro-2-aminophenol, led to compounds with promising antiproliferative activities against cancer cell lines. These studies indicate the potential of such compounds in cancer research, particularly in developing new anticancer agents with specific mechanisms of action targeting DNA interactions (Kathawate et al., 2014).

Environmental Applications

In addition to biomedical applications, compounds related to 5-Amino-4-chloro-2-methylphenol hydrochloride have been studied for their environmental relevance. For example, the degradation of chloroaminophenols using advanced oxidation processes highlights the potential for using such compounds in environmental remediation efforts. These studies explore efficient methods for removing toxic organic compounds from water, showcasing the environmental significance of researching these chemicals (Barik & Gogate, 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

5-amino-4-chloro-2-methylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c1-4-2-5(8)6(9)3-7(4)10;/h2-3,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBXDJZVHWRFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001021269
Record name 5-Amino-4-chloro-o-cresol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001021269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-4-chloro-2-methylphenol hydrochloride

CAS RN

110102-85-7
Record name 5-Amino-4-chloro-o-cresol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110102857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-4-chloro-o-cresol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001021269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AMINO-4-CHLORO-O-CRESOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31J4UQW59L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5 g of 4-chloro-2-methyl-5-nitrophenol were dissolved in 200 ml of ethanol and, after addition of 0.5 g of Raney nickel, the resulting solution was catalytically hydrogenated. When the uptake of hydrogen stopped, the catalyst was separated off by filtration and the filtrate acidified with dilute hydrochloric acid. Concentration to dryness produced light beige crystals melting at 198° C. (with decomposition).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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